3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5ClF3NO It is a pyridine derivative characterized by the presence of chloro, methoxy, and trifluoromethyl groups
Mechanism of Action
Target of Action
Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities .
Mode of Action
The presence of fluorine and pyridine structure in trifluoromethylpyridine derivatives has been observed to result in superior properties when compared to traditional phenyl-containing compounds .
Biochemical Pathways
It’s known that organo-fluorine compounds significantly affect pharmaceutical growth .
Pharmacokinetics
The compound is a liquid at room temperature, which may influence its absorption and distribution .
Result of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Action Environment
It is recommended to store the compound in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular functions. Additionally, it can affect the expression of specific genes, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to interact with DNA and RNA can result in changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in various applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s overall efficacy and safety, making it important to understand its transport and distribution mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the compound in good yields.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine may involve large-scale vapor-phase reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and the development of bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-4-(trifluoromethyl)pyridine
- 2-Methoxy-4-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The combination of chloro, methoxy, and trifluoromethyl groups in the pyridine ring enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-2-methoxy-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQBEVHCKDNJMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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